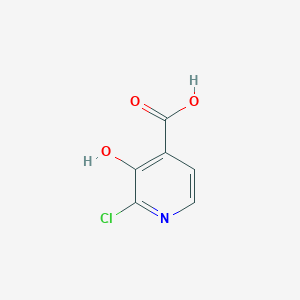

2-Chloro-3-hydroxyisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-hydroxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZTVFQQUDHTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376272 | |

| Record name | 2-Chloro-3-hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185423-02-3 | |

| Record name | 2-Chloro-3-hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-3-hydroxyisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, plausible synthetic approaches, and its potential applications, grounded in established chemical principles and related literature.

Core Chemical Identity

This compound, also known as 2-chloro-3-hydroxypyridine-4-carboxylic acid, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with a chlorine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 4-position.

CAS Number: 185423-02-3[1][2][3][4][5]

Molecular Formula: C₆H₄ClNO₃[1][5]

Molecular Weight: 173.55 g/mol [1][5]

The unique arrangement of a halogen, a hydroxyl group, and a carboxylic acid on the pyridine core makes this molecule a versatile building block for the synthesis of more complex molecules with potential biological activities. The presence of both acidic (carboxylic acid and hydroxyl) and polar functional groups suggests solubility in polar solvents such as water and alcohols[1]. The hydroxyl group can act as a hydrogen bond donor, while the carboxylic acid can donate a proton, influencing its reactivity and intermolecular interactions[1].

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely available in peer-reviewed literature, its properties can be predicted based on its structural features and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Solid | Most substituted carboxylic acids are solids at room temperature. |

| Melting Point | >200 °C (decomposes) | Similar to related compounds like 2-chloropyridine-4-carboxylic acid (m.p. 246 °C dec.). |

| pKa | ~2-3 (carboxylic acid), ~8-9 (pyridyl nitrogen) | The electron-withdrawing chlorine atom will increase the acidity of the carboxylic acid and decrease the basicity of the pyridine nitrogen compared to isonicotinic acid. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous bases. Sparingly soluble in water and nonpolar solvents. | The presence of polar functional groups capable of hydrogen bonding. |

Predicted Spectroscopic Characteristics

Predicting the spectroscopic signatures of this compound is crucial for its identification and characterization in a research setting.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹ due to strong hydrogen bonding.

-

O-H Stretch (Phenolic): A broad band around 3400-3200 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1720-1680 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the 850-550 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely show two aromatic protons on the pyridine ring, each as a doublet. The chemical shifts would be influenced by the positions of the substituents. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

-

¹³C NMR: The spectrum would display six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The carbons attached to the chlorine and hydroxyl groups would also show characteristic shifts.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO₂, H₂O, and HCl.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

A potential approach could involve the multi-step synthesis starting from a suitable pyridine derivative. One conceptual pathway is outlined below:

Caption: A conceptual multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a hypothetical sequence of reactions based on known transformations of pyridine derivatives. It would require significant optimization and experimental validation.

Step 1: Synthesis of a 3-Hydroxypyridine Precursor: This could potentially start from 3-aminopyridine via diazotization followed by hydrolysis to introduce the hydroxyl group.

Step 2: Directed Ortho-Metalation and Chlorination:

-

Protect the hydroxyl group (e.g., as a methoxymethyl (MOM) ether).

-

Treat the protected 3-hydroxypyridine with a strong base like lithium diisopropylamide (LDA) at low temperature to achieve deprotonation at the 2-position.

-

Quench the resulting lithiated species with a chlorinating agent such as hexachloroethane (C₂Cl₆) to introduce the chlorine atom.

Step 3: Carboxylation:

-

Perform a second directed ortho-metalation at the 4-position using a strong base.

-

Quench the lithiated intermediate with solid carbon dioxide (dry ice) followed by acidic workup to install the carboxylic acid group.

Step 4: Deprotection:

-

Remove the protecting group from the hydroxyl moiety under acidic conditions to yield the final product, this compound.

Causality Behind Experimental Choices:

-

Protection of the Hydroxyl Group: The acidic proton of the hydroxyl group would interfere with the strong bases used for metalation. Protection is therefore a necessary precedent to directed lithiation.

-

Directed Ortho-Metalation: This strategy is a powerful tool in pyridine chemistry to achieve regioselective functionalization. The choice of base and reaction conditions is critical for achieving the desired regioselectivity.

-

Stepwise Functionalization: Introducing the substituents in a specific order is crucial to manage the directing effects of the existing groups on the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, the structural motifs present in this molecule are found in numerous biologically active compounds. Substituted isonicotinic acids and their derivatives are known to exhibit a wide range of pharmacological activities.

Potential Areas of Application:

-

Enzyme Inhibition: The carboxylic acid and hydroxyl groups can act as key binding moieties for the active sites of various enzymes.

-

Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of derivatives by modifying the carboxylic acid and hydroxyl groups, as well as by nucleophilic aromatic substitution of the chlorine atom.

-

Bioisostere for Other Functional Groups: The 2-chloro-3-hydroxypyridine-4-carboxylic acid core could be explored as a bioisostere for other aromatic or heteroaromatic systems in known pharmacophores.

Caption: Potential therapeutic areas for derivatives of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry. While detailed experimental data is currently sparse in the public domain, its structural features suggest a rich reaction chemistry and the possibility for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). Human Metabolome Database. [Link]

- FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. YouTube. [Link]

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

- FTIR spectrum of 2-hexyl-3-hydroxydecanoic acid. ResearchGate. [Link]

- Synthesis, spectral characterisation, biocidal investigation, in-silico and molecular docking studies of 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid derived triorganotin(IV) compounds. PubMed. [Link]

- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. [Link]

- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]/11%3A_Infrared_(IR)_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups)

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

- Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. PubMed. [Link]

- Interactive 3D Chemistry Animations. ChemTube3D. [Link]

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

- C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting. doc brown. [Link]

Sources

- 1. CAS 185423-02-3: 2-Chloro-3-hydroxy-4-pyridinecarboxylic a… [cymitquimica.com]

- 2. This compound | CAS: 185423-02-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 185423-02-3|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. chemscene.com [chemscene.com]

Introduction: Unveiling a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to 2-Chloro-3-hydroxyisonicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine derivative that presents a unique combination of functional groups, making it a molecule of significant interest in medicinal chemistry and materials science. The core structure, a pyridine ring, is a common motif in numerous pharmaceuticals. The strategic placement of a carboxylic acid at the 4-position, a hydroxyl group at the 3-position, and a chloro group at the 2-position imparts a distinct reactivity profile and potential for diverse chemical modifications.

The presence of a chlorine atom is particularly noteworthy. Halogens, especially chlorine, are prevalent in FDA-approved drugs and can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This phenomenon, sometimes termed the "magic chloro" effect, can lead to enhanced binding affinity, improved metabolic stability, and altered bioavailability[1][2]. The hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and salt formation, which are critical for molecular recognition at biological targets and for tuning physicochemical properties like solubility.

This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, reactivity, and potential as a versatile building block for the development of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and comparison to analogous structures.

Core Identifiers

| Property | Value | Source |

| CAS Number | 185423-02-3 | [3][4] |

| Molecular Formula | C₆H₄ClNO₃ | [5] |

| Molecular Weight | 173.55 g/mol | |

| Canonical SMILES | C1=C(C(=C(N=C1)Cl)O)C(=O)O | |

| InChI Key | OCZTVFQQUDHTGW-UHFFFAOYSA-N | |

| Appearance | Solid (predicted) |

Predicted Properties

-

pKa: The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. The carboxylic acid proton is expected to be the more acidic of the two, with a predicted pKa value influenced by the electron-withdrawing effects of the pyridine ring and the chlorine atom. For comparison, the pKa of isonicotinic acid is approximately 4.9. The chloro and hydroxy substituents will further modify this value. The hydroxyl group's acidity will be significantly lower, typical for a substituted phenol.

-

Solubility: The presence of both a hydroxyl and a carboxylic acid group suggests the potential for hydrogen bonding with protic solvents like water and ethanol[6]. However, the overall planarity and the chloro-substituted aromatic ring may limit high aqueous solubility. Solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the deprotonation of the carboxylic acid and hydroxyl groups. It is likely soluble in polar organic solvents such as DMSO and methanol[7].

-

Tautomerism: The 3-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. This tautomerism can influence its reactivity and intermolecular interactions.

Visualizing the Core Structure

The structural arrangement of functional groups is key to the molecule's chemical behavior.

Caption: Chemical structure of this compound with IUPAC numbering.

Theoretical Spectral Characterization

Spectroscopic analysis is essential for structure confirmation. Below are the predicted spectral characteristics for this compound, which serve as a guide for experimental verification.

¹H NMR Spectroscopy

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm for pyridines). These would correspond to the protons at the C5 and C6 positions. They will likely appear as doublets due to coupling with each other.

-

Hydroxyl and Carboxylic Protons: Two broad singlets corresponding to the -OH and -COOH protons will be observed. Their chemical shifts can vary significantly depending on the solvent and concentration. These peaks will exchange with D₂O.

¹³C NMR Spectroscopy

-

Six distinct signals are expected for the six carbon atoms of the pyridine ring and the carboxylic acid.

-

Carboxylic Carbon: A signal in the range of δ 165-185 ppm.

-

Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative chlorine and oxygen atoms (C2 and C3) will be significantly deshielded and appear further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule[8].

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is expected, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group, which will overlap with the phenolic O-H stretch.

-

C=O Stretch: A strong, sharp absorption peak around 1700-1750 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 173.55.

-

Isotope Pattern: A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation patterns would include the loss of H₂O (from the hydroxyl and carboxyl groups), CO₂, and HCl.

Reactivity and Synthetic Utility

The molecule's three distinct functional groups offer multiple handles for synthetic modification, making it a valuable building block.

Caption: Reactivity map of this compound.

-

Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide variety of substituents and the extension of the molecular scaffold.

-

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation, providing another avenue for derivatization to modulate properties like lipophilicity and hydrogen bonding capacity.

-

Chloro Group: The chlorine at the 2-position is activated towards nucleophilic aromatic substitution. This allows for its replacement with various nucleophiles (e.g., amines, thiols) or its use in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Pyridine Nitrogen: The basic nitrogen atom can be protonated to form salts or alkylated to create pyridinium derivatives.

Potential Applications in Drug Discovery

Substituted nicotinic and isonicotinic acids are privileged structures in medicinal chemistry. For instance, 2-chloronicotinic acid is a key intermediate in the synthesis of drugs like the anti-inflammatory niflumic acid and the HIV reverse transcriptase inhibitor nevirapine[9]. Similarly, 2-hydroxyisonicotinic acid derivatives are explored for various therapeutic applications, including as anti-inflammatory agents and plant growth regulators[10].

This compound serves as a trifunctional scaffold that can be elaborated in multiple vectors to generate compound libraries for screening. Its rigid core is ideal for orienting substituents in defined spatial arrangements for optimal interaction with protein binding sites. The combination of a hydrogen bond donor (-OH), a hydrogen bond acceptor/donor (-COOH), and a modifiable position (-Cl) makes it an excellent starting point for fragment-based drug design.

Experimental Protocols

General Handling and Safety Precautions

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on safety data for analogous compounds like 2-chloronicotinic acid, it may cause skin, eye, and respiratory irritation[9][11][12].

-

Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation[9][13].

-

Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection[11][14].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12].

Proposed Synthetic Pathway

Caption: A potential multi-step workflow for the synthesis of the target compound.

Step-by-Step Protocol (Hypothetical):

-

Starting Material: A suitable precursor, such as 3-hydroxy-4-methylpyridine, could be chosen.

-

Chlorination: The pyridine ring is first activated, for example, by N-oxidation using an oxidant like m-CPBA or H₂O₂[17]. The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 2-position[15].

-

Side-Chain Oxidation: The methyl group at the 4-position is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or through a multi-step process.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched. The pH is adjusted to precipitate the product. The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent system or by column chromatography.

Proposed Characterization Workflow

Once synthesized, the identity and purity of the compound must be rigorously confirmed.

-

Initial Assessment: Determine the melting point and perform Thin Layer Chromatography (TLC) to assess purity.

-

Spectroscopic Analysis:

-

Acquire an IR spectrum to confirm the presence of the key functional groups (-OH, -C=O, pyridine ring).

-

Obtain ¹H and ¹³C NMR spectra to verify the carbon-hydrogen framework and confirm the substitution pattern.

-

Run Mass Spectrometry to confirm the molecular weight and the presence of chlorine via the isotopic pattern.

-

-

Purity Determination: Use High-Performance Liquid Chromatography (HPLC) or elemental analysis to determine the final purity of the compound.

Conclusion

This compound is a chemical scaffold with considerable untapped potential. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. For drug development professionals, it represents an attractive starting point for building libraries of novel compounds with tailored physicochemical and pharmacological profiles. The insights into its predicted properties, reactivity, and synthetic strategies provided in this guide are intended to facilitate its exploration and application in advancing chemical and pharmaceutical research.

References

-

PubChem. 2-Chloro-3-hydroxypropionic acid | C3H5ClO3 | CID 564951. [Link]

-

PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

-

PubChem. 2-Chloro-3-hydroxy-butyric acid | C4H7ClO3 | CID 542232. [Link]

-

PubChem. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985. [Link]

-

Georganics. 2-Chloro-3-hydroxypropionic acid - High purity. [Link]

- Google Patents.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

PubMed. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

- Google Patents.

-

RSC Publishing. Hydroxynicotinic acid crystallisation and solubility systematic studies. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PubMed Central. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. [Link]

-

Organic Syntheses Procedure. Cinchoninic acid, 2-hydroxy. [Link]

-

University of California, Irvine. Organic Spectroscopy - Problems from Previous Years' Exams. [Link]

-

HSCprep. Understanding Molecular Structure - HSC Chemistry. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubChem. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258. [Link]

-

CLAS. Table of Acids with Ka and pKa Values. [Link]

-

MDPI. Interactions between Isoniazid and α-Hydroxycarboxylic Acids. [Link]

Sources

- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 185423-02-3 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 8. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. chemimpex.com [chemimpex.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. prepchem.com [prepchem.com]

- 16. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 17. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

2-Chloro-3-hydroxyisonicotinic acid molecular weight

An In-Depth Technical Guide to 2-Chloro-3-hydroxyisonicotinic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridinecarboxylic acid that represents a valuable, yet underexplored, molecular scaffold for drug discovery and medicinal chemistry. Its unique combination of a chloro-substituent, a hydroxyl group, and a carboxylic acid on a pyridine ring provides a rich platform for developing novel therapeutic agents. This guide offers a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, essential analytical characterization techniques, and its strategic application in modern drug development. By synthesizing established chemical principles with data from structurally related compounds, this document serves as a foundational resource for researchers aiming to leverage this promising building block in their work.

Introduction: The Strategic Value of Halogenated Pyridine Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the pyridine ring being a cornerstone of numerous FDA-approved drugs. The strategic introduction of substituents onto this core scaffold is a key tactic for modulating a molecule's pharmacological profile. Specifically, the incorporation of a chlorine atom can have profound, beneficial effects on a drug candidate's potency, metabolic stability, and pharmacokinetic properties—a phenomenon sometimes referred to as the "magic chloro effect".[1] Chlorine, as a bioisostere for other groups and an electron-withdrawing substituent, can enhance binding affinity to target proteins and improve cell membrane permeability. There are currently over 250 FDA-approved drugs containing chlorine, highlighting its importance in the field.[1][2]

This compound (or 2-chloro-3-hydroxypyridine-4-carboxylic acid) is a particularly interesting scaffold as it combines three critical functional groups:

-

The Pyridine Ring: A basic nitrogenous heterocycle that can participate in hydrogen bonding and salt-bridge formation.

-

The Chloro Group: Enhances lipophilicity and can act as a key binding feature, while also blocking sites of metabolic oxidation.

-

The Hydroxyl Group: A versatile hydrogen bond donor and acceptor.

-

The Carboxylic Acid Group: A strong hydrogen bond donor and acceptor, and a classic anchor for engaging with biological targets, often forming salt bridges with basic residues like lysine or arginine.

This multifunctional arrangement makes this compound an ideal starting point or intermediate for creating libraries of complex molecules aimed at a wide array of biological targets, from enzymes to receptors.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its application in research. While this compound is available from commercial suppliers for research purposes, it is often sold with the disclaimer that extensive analytical data has not been collected. The buyer, therefore, assumes the responsibility of confirming identity and purity. The core, known properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₃ | Sigma-Aldrich |

| Molecular Weight | 173.55 g/mol | Sigma-Aldrich, ChemScene[3] |

| CAS Number | 185423-02-3 | ChemicalBook[4][5] |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | OCZTVFQQUDHTGW-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Purification Strategy

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and robust synthetic route can be designed based on established organic chemistry principles and published methods for analogous pyridine derivatives.[7][8][9] A plausible approach involves the selective oxidation of a substituted methylpyridine precursor.

Proposed Synthetic Workflow

The following workflow is a hypothetical, yet chemically sound, method for producing the target compound.

Caption: Proposed workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and must be optimized under controlled laboratory conditions.

Objective: To synthesize this compound via oxidation of 2-Chloro-3-hydroxy-4-methylpyridine.

Step 1: Oxidation

-

To a solution of 2-Chloro-3-hydroxy-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄, ~3-4 eq) portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Causality: The methyl group at the 4-position of the pyridine ring is susceptible to oxidation to a carboxylic acid by strong oxidants. The pyridine/water co-solvent system is often used for permanganate oxidations of pyridyl substrates. Controlling the temperature is critical to prevent side reactions and ensure selectivity.

-

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (e.g., 90-100 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and quench the excess oxidant by adding a reducing agent like sodium bisulfite or by bubbling SO₂ gas until the purple color disappears and a brown precipitate of MnO₂ forms.

Step 2: Workup and Isolation

-

Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrates and acidify carefully with concentrated hydrochloric acid (HCl) to a pH of ~2-3.

-

Causality: The product is a carboxylic acid, which is soluble in its carboxylate salt form at basic/neutral pH. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.

-

-

Cool the solution in an ice bath to maximize precipitation.

-

Collect the crude solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

-

Trustworthiness: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally to maximize yield and purity.

-

-

Alternatively, for higher purity, the crude product can be purified using column chromatography on silica gel, using an appropriate mobile phase (e.g., a gradient of methanol in dichloromethane).

Analytical Characterization

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stability of the compound before its use in biological assays or further synthesis. A multi-pronged approach is required.

| Analytical Technique | Purpose | Key Insights Provided |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification | Provides retention time, peak area (for % purity), and separates impurities. Methods are often reverse-phase (C18 column) with a mobile phase of acetonitrile/water with formic acid.[10] |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight confirmation | Confirms the mass-to-charge ratio (m/z) of the parent molecule, providing definitive confirmation of the molecular weight (173.55 Da).[10] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural elucidation | Confirms the chemical structure by showing the number of different types of protons, their chemical environment, and their connectivity. Expect to see two distinct aromatic proton signals for the pyridine ring. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Structural confirmation | Provides information on the carbon skeleton of the molecule. Expect to see six distinct carbon signals corresponding to the six carbons in the structure. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group identification | Confirms the presence of key functional groups, such as the O-H stretch (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Cl stretch. |

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block in drug discovery campaigns. Its functional groups serve as handles for diversification, allowing chemists to explore chemical space efficiently.

Role as a Molecular Scaffold

The compound can be used in several strategic ways:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in fragment screening campaigns to identify initial low-affinity hits that bind to a biological target.

-

Lead Optimization: The carboxylic acid can be converted to amides, esters, or other bioisosteres to fine-tune activity and properties. The hydroxyl group can be alkylated or used as a handle for further derivatization.

-

Scaffold Hopping: It can serve as a replacement for other known scaffolds to generate novel intellectual property and potentially improve the drug-like properties of an existing chemical series.

The diagram below illustrates how this molecule can be integrated into a typical lead optimization workflow.

Caption: Role of the scaffold in a medicinal chemistry lead optimization cycle.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. Safety data sheets (SDS) for this compound and structurally related ones indicate several potential hazards.[11][12][13][14]

-

Hazards:

-

Handling:

-

Storage:

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its trifecta of functional groups on a privileged pyridine scaffold offers a robust platform for generating novel molecules with tailored biological activities. While its full potential is still being explored, a thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, empowers researchers to effectively utilize this compound in the quest for next-generation therapeutics. Rigorous analytical characterization remains the responsibility of the end-user and is a critical step to ensure the integrity of any downstream research.

References

-

SAFETY DATA SHEET - Thermo Fisher Scientific (2-Hydroxynicotinic acid) . [Link]

-

2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem . [Link]

-

2-Chloro-3-hydroxypropionic acid | C3H5ClO3 | CID 564951 - PubChem . [Link]

-

2-Chloro-3-hydroxy-butyric acid | C4H7ClO3 | CID 542232 - PubChem . [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press . [Link]

- CN111153853B - Preparation method of 2-chloronicotinic acid - Google P

-

2-Chloro-3-hydroxypropionic acid - High purity | EN - Georganics . [Link]

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate . [Link]

-

"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed . [Link]

-

SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS . [Link]

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC - NIH . [Link]

-

2-HYDROXYISONICOTINIC ACID - ChemBK . [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . [Link]

-

Interactions between Isoniazid and α-Hydroxycarboxylic Acids - MDPI . [Link]

-

Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery - MDPI . [Link]

Sources

- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 185423-02-3 [chemicalbook.com]

- 5. This compound | 185423-02-3 [amp.chemicalbook.com]

- 6. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 8. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Synthesis of 2-chloro-3-hydroxypyridine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-chloro-3-hydroxypyridine-4-carboxylic acid, a valuable heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The synthesis is strategically designed as a multi-step process, commencing with the synthesis of the key intermediate, 3-hydroxy-4-pyridinecarboxylic acid, via the Kolbe-Schmitt reaction of 3-hydroxypyridine. Subsequent regioselective chlorination at the C-2 position is explored, with a critical analysis of suitable chlorinating agents and reaction conditions. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the underlying principles governing each synthetic transformation, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Substituted pyridine carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The specific arrangement of functional groups on the pyridine ring dictates the molecule's biological activity and physicochemical properties. The target molecule, 2-chloro-3-hydroxypyridine-4-carboxylic acid, possesses a unique combination of a chlorine atom, a hydroxyl group, and a carboxylic acid moiety. This trifunctionalized scaffold presents a versatile platform for further chemical modifications, making it a highly sought-after building block in the synthesis of novel therapeutic agents and specialized chemicals. The chloro-substituent can act as a handle for cross-coupling reactions, the hydroxyl group can be derivatized to form ethers or esters, and the carboxylic acid provides a site for amide bond formation or other modifications.

Strategic Approach to the Synthesis

-

Phase 1: Synthesis of the Precursor - 3-hydroxy-4-pyridinecarboxylic acid. This phase focuses on the introduction of the carboxylic acid group onto the 3-hydroxypyridine backbone at the C-4 position.

-

Phase 2: Regioselective Chlorination. This critical phase involves the selective introduction of a chlorine atom at the C-2 position of the synthesized precursor, navigating the directing effects of the existing hydroxyl and carboxylic acid groups.

Figure 1: Proposed two-step synthetic pathway for 2-chloro-3-hydroxypyridine-4-carboxylic acid.

Phase 1: Synthesis of 3-hydroxy-4-pyridinecarboxylic acid via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[1][2] This reaction can be adapted for heteroaromatic systems like 3-hydroxypyridine, which possesses phenolic character. The reaction proceeds through the formation of a pyridinoxide salt, which then undergoes electrophilic attack by carbon dioxide.

Mechanistic Rationale

The hydroxyl group at the 3-position of the pyridine ring is a strong activating group, directing electrophilic substitution to the ortho and para positions (C-2, C-4, and C-6). In the Kolbe-Schmitt reaction, the substrate is first treated with a strong base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding pyridinoxide. This enhances the nucleophilicity of the ring. The pyridinoxide then reacts with carbon dioxide under high pressure and temperature. The regioselectivity of the carboxylation is influenced by the nature of the counter-ion and the reaction conditions.

Figure 2: Simplified mechanism of the Kolbe-Schmitt reaction on 3-hydroxypyridine.

Experimental Protocol: Synthesis of 3-hydroxy-4-pyridinecarboxylic acid

Materials:

-

3-Hydroxypyridine

-

Sodium Hydroxide (NaOH)

-

Carbon Dioxide (CO₂)

-

Hydrochloric Acid (HCl)

-

Methanol

-

High-pressure autoclave

Procedure:

-

Preparation of Sodium 3-pyridinoxide: In a flame-dried, high-pressure autoclave, add 3-hydroxypyridine (1 equivalent). Carefully add a solution of sodium hydroxide (1.1 equivalents) in methanol. Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) until the 3-hydroxypyridine is completely dissolved and the sodium salt is formed.

-

Carboxylation: Seal the autoclave and pressurize with carbon dioxide to 100-150 atm. Heat the reaction mixture to 180-200 °C with constant stirring for 6-8 hours.

-

Work-up and Isolation: After cooling the autoclave to room temperature, carefully vent the excess CO₂. Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure. Dissolve the resulting solid in water and acidify to a pH of 3-4 with concentrated hydrochloric acid. The product, 3-hydroxy-4-pyridinecarboxylic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Parameter | Value |

| Starting Material | 3-Hydroxypyridine |

| Key Reagents | NaOH, CO₂ |

| Pressure | 100-150 atm |

| Temperature | 180-200 °C |

| Reaction Time | 6-8 hours |

| Expected Yield | 60-75% |

Table 1: Key experimental parameters for the synthesis of 3-hydroxy-4-pyridinecarboxylic acid.

Phase 2: Regioselective Chlorination of 3-hydroxy-4-pyridinecarboxylic acid

The chlorination of 3-hydroxy-4-pyridinecarboxylic acid presents a challenge in regioselectivity. The hydroxyl group at C-3 is an ortho-, para-director, activating the C-2, C-4, and C-6 positions for electrophilic substitution. The carboxylic acid group at C-4 is a deactivating meta-director. The combined electronic effects of these two groups will influence the position of chlorination. The C-2 position is ortho to the activating hydroxyl group, making it a likely site for electrophilic attack.

Selection of Chlorinating Agent

Several chlorinating agents can be considered for this transformation. The choice of reagent is critical to achieve the desired regioselectivity and to avoid unwanted side reactions, such as chlorination at multiple positions or reaction with the hydroxyl or carboxylic acid groups.

-

N-Chlorosuccinimide (NCS): NCS is a mild and selective electrophilic chlorinating agent.[3][4] It has been successfully used for the chlorination of electron-rich aromatic and heteroaromatic compounds. In some cases, the selectivity can be tuned by the choice of solvent and reaction temperature.

-

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another common reagent for electrophilic chlorination.[5][6] It can be more reactive than NCS and may require careful control of reaction conditions to achieve selectivity.

-

Phosphorus Oxychloride (POCl₃): POCl₃ is often used to convert hydroxypyridines to chloropyridines.[7] However, this typically involves the conversion of the hydroxyl group itself into a chloro group, which is not the desired outcome in this synthesis.

For the selective chlorination at the C-2 position, while preserving the hydroxyl group at C-3, N-Chlorosuccinimide (NCS) is proposed as the most promising reagent due to its milder nature and demonstrated success in the regioselective chlorination of substituted pyridines.[3]

Experimental Protocol: Synthesis of 2-chloro-3-hydroxypyridine-4-carboxylic acid

Materials:

-

3-hydroxy-4-pyridinecarboxylic acid

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-4-pyridinecarboxylic acid (1 equivalent) in anhydrous acetonitrile.

-

Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure. To the residue, add ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts. Then, wash the organic layer with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

| Parameter | Value |

| Starting Material | 3-hydroxy-4-pyridinecarboxylic acid |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile |

| Temperature | Reflux (approx. 82 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 50-65% |

Table 2: Key experimental parameters for the synthesis of 2-chloro-3-hydroxypyridine-4-carboxylic acid.

Characterization and Validation

The identity and purity of the synthesized compounds, 3-hydroxy-4-pyridinecarboxylic acid and 2-chloro-3-hydroxypyridine-4-carboxylic acid, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, C-Cl).

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

This technical guide outlines a feasible and scientifically sound synthetic route for the preparation of 2-chloro-3-hydroxypyridine-4-carboxylic acid. The proposed two-step synthesis, involving a Kolbe-Schmitt reaction followed by a regioselective chlorination with N-chlorosuccinimide, provides a logical and practical approach for obtaining this valuable heterocyclic building block. The detailed experimental protocols and mechanistic discussions are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and further exploration of this and related compounds. The successful execution of this synthesis will enable the development of new molecular entities with potential applications in medicine and agriculture.

References

- Process for the preparation of 2-chloro-3-hydroxy pyridine - European Patent Office - EP 0939079 B1. (n.d.). Google Patents.

-

The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

- EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine. (n.d.). Google Patents.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). Molecules. Retrieved January 9, 2026, from [Link]

-

N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

Kolbe–Schmitt reaction. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.). Chemical Science. Retrieved January 9, 2026, from [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). Journal of the American Chemical Society. Retrieved January 9, 2026, from [Link]

-

N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (n.d.). Bentham Science. Retrieved January 9, 2026, from [Link]

-

Regioselective Radical Arylation of 3-Hydroxypyridines. (n.d.). The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- US4942239A - Process for the production of 2-hydroxypyridine. (n.d.). Google Patents.

- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (n.d.). Google Patents.

-

Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- CN105175320A - Preparation method of 3-hydroxypyridine. (n.d.). Google Patents.

-

The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). Bentham Science. Retrieved January 9, 2026, from [Link]

- US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides. (n.d.). Google Patents.

-

Regioselective chlorination of pyridine N‐oxides under optimized... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Regioselective Palladaelectro-catalyzed Chlorination of Arenes in an Undivided Cell Setup. (n.d.). ChemRxiv. Retrieved January 9, 2026, from [Link]

-

Sulphuryl chloride as an electrophile for aromatic substitution. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved January 9, 2026, from [Link]

-

Electrophilic chlorination by sulfuryl chloride. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 5. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

- 6. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors of 2-Chloro-3-hydroxyisonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Chloro-3-hydroxyisonicotinic acid, a valuable heterocyclic building block in medicinal and agrochemical research. The document delves into the critical analysis of key precursors, offering detailed, step-by-step methodologies for their conversion. Emphasis is placed on the underlying chemical principles and mechanistic insights that govern these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of and capabilities in heterocyclic chemistry.

Introduction: The Significance of this compound

This compound, also known as 2-chloro-3-hydroxypyridine-4-carboxylic acid, is a key intermediate in the synthesis of a variety of biologically active compounds.[1][2] Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a carboxylic acid on the pyridine ring, provides multiple reactive sites for further chemical modification. This versatility makes it a sought-after precursor in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, and more importantly, the strategic selection of its precursors, is paramount for efficient and scalable production.

Strategic Precursor Analysis: Charting the Synthetic Course

The synthesis of this compound can be approached from several distinct precursor molecules. The choice of precursor often dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This section explores the most prominent precursors and the chemical logic behind their use.

The Aminopyridine Route: Leveraging Diazotization Chemistry

A common and well-established strategy involves the use of an aminopyridine precursor, specifically 2-Amino-3-hydroxypyridine-4-carboxylic acid. This approach capitalizes on the venerable Sandmeyer reaction to introduce the chloro substituent.[3][4]

Mechanism and Rationale: The Sandmeyer reaction is a powerful transformation that converts an aryl or heteroaryl amine into a variety of functional groups, including halides, via a diazonium salt intermediate.[5][6] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3] The key steps involve:

-

Diazotization: The primary amino group of the precursor is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a critical step, as the diazonium group is an excellent leaving group (N₂ gas).

-

Copper-Catalyzed Halogenation: The diazonium salt is then treated with a copper(I) halide, such as cuprous chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom.[3][7]

This route is attractive due to the commercial availability of aminopyridine derivatives and the reliability of the Sandmeyer reaction. However, the reaction conditions, particularly the use of strongly acidic and oxidizing agents, may not be suitable for substrates with sensitive functional groups.[7]

The Dichloropyridine Route: A Nucleophilic Substitution Approach

An alternative and often more direct route utilizes 2,3-Dichloropyridine-4-carboxylic acid as the precursor.[8] This strategy relies on the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms.

Mechanism and Rationale: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. In 2,3-Dichloropyridine-4-carboxylic acid, the chlorine atom at the 2-position is more activated towards nucleophilic substitution than the one at the 3-position. A suitable nucleophile, such as a hydroxide source, can displace the 2-chloro substituent to introduce the desired hydroxyl group.

This method offers the advantage of a more convergent synthesis, as the carboxylic acid and one of the chlorine atoms are already in place. The challenge lies in achieving selective substitution and avoiding potential side reactions.

Experimental Protocols: From Precursor to Product

This section provides detailed, step-by-step methodologies for the synthesis of this compound from the aforementioned precursors.

Synthesis from 2-Amino-3-hydroxypyridine-4-carboxylic Acid via Sandmeyer Reaction

This protocol outlines the conversion of the amino precursor to the final product.

Materials:

-

2-Amino-3-hydroxypyridine-4-carboxylic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Water

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization:

-

In a reaction vessel, dissolve 2-Amino-3-hydroxypyridine-4-carboxylic acid in a cooled solution of concentrated hydrochloric acid and water.

-

Maintain the temperature at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while stirring vigorously. Monitor the reaction for the complete consumption of the starting material.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution to the CuCl solution at room temperature.

-

Stir the reaction mixture for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Synthesis from 2,3-Dichloropyridine-4-carboxylic Acid via Nucleophilic Aromatic Substitution

This protocol details the selective hydroxylation of the dichloro precursor.

Materials:

-

2,3-Dichloropyridine-4-carboxylic acid

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Hydrochloric acid (for acidification)

-

Suitable organic solvent for extraction

Procedure:

-

Nucleophilic Substitution:

-

In a pressure-rated reaction vessel, dissolve 2,3-Dichloropyridine-4-carboxylic acid in an aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

-

-

Work-up and Purification:

-

After cooling the reaction mixture to room temperature, carefully acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization.

-

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Diagram 1: Synthesis via Sandmeyer Reaction

Caption: The Sandmeyer reaction pathway from the amino precursor.

Diagram 2: Synthesis via Nucleophilic Aromatic Substitution

Caption: The SNAr pathway from the dichloro precursor.

Comparative Analysis of Precursor Routes

The selection of a synthetic route is a critical decision in process development. The following table provides a comparative summary of the two primary routes discussed.

| Feature | Aminopyridine Route (Sandmeyer) | Dichloropyridine Route (SNAr) |

| Precursor Availability | Readily available aminopyridines. | Dichloropyridines may require synthesis. |

| Reaction Steps | Multi-step (diazotization, substitution). | Often a single step. |

| Reaction Conditions | Harsh (strong acids, low temperatures). | Can require high temperatures and pressure. |

| Scalability | Well-established for large-scale production. | Can be challenging to scale due to harsh conditions. |

| Substrate Scope | Limited by functional group tolerance.[7] | Generally more tolerant of other functional groups. |

| Byproducts | Diazonium intermediates can be unstable. | Potential for side reactions (e.g., over-hydroxylation). |

Conclusion and Future Outlook

The synthesis of this compound is a well-trodden path in organic chemistry, with established routes from both aminopyridine and dichloropyridine precursors. The choice between these pathways is a nuanced decision that depends on factors such as precursor availability, desired scale, and the presence of other functional groups in the molecule. As the demand for complex heterocyclic building blocks continues to grow, the development of more efficient, sustainable, and cost-effective synthetic methods will remain an active area of research. Future work may focus on catalytic, milder alternatives to classical methods, further expanding the synthetic chemist's toolkit for accessing this valuable intermediate.

References

- Deaminative chlorination of aminoheterocycles. (2021-12-16). PMC - NIH.

- Sandmeyer reaction. Wikipedia.

- Process for the production of 2-amino-3-hydroxypyridines.

- Sandmeyer Reaction. (2025-09-11). YouTube.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Sandmeyer Reaction. Organic Chemistry Portal.

- 2,3-Dichloropyridine-4-carboxylic acid 97 184416-84-0. Sigma-Aldrich.

- This compound AldrichCPR. Sigma-Aldrich.

- 2,3-Dichloropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dichloropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Discovery of 2-Chloro-3-hydroxyisonicotinic acid

An In-Depth Technical Guide on the Synthesis and Characterization of 2-Chloro-3-hydroxyisonicotinic Acid

Abstract

The pyridine ring, particularly the isonicotinic acid scaffold, is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of the conceptual discovery and synthetic pathway for a novel derivative, this compound. We will explore a plausible, scientifically-grounded methodology for its synthesis, purification, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols.

Introduction: The Rationale for Discovery

Isonicotinic acid and its derivatives have long been a focus of pharmaceutical research due to their broad spectrum of biological activities. The most notable example is isoniazid, a primary drug used in the treatment of tuberculosis.[1][3] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn can modulate its pharmacological activity and pharmacokinetic profile.

The introduction of a chlorine atom and a hydroxyl group at the 2 and 3 positions, respectively, of the isonicotinic acid core is a strategic decision. The chloro group can enhance membrane permeability and may participate in halogen bonding, a recognized interaction in drug-receptor binding. The hydroxyl group introduces a potential hydrogen bond donor and acceptor, which can be critical for target engagement. This dual functionalization presents an intriguing candidate for screening in various biological assays, from antimicrobial to enzyme inhibition studies.[4]

A Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from a readily available starting material, 3-hydroxypyridine. The proposed pathway involves two key transformations: regioselective chlorination and subsequent carboxylation.

Strategic Considerations for Synthesis

The choice of synthetic route is governed by the principles of efficiency, selectivity, and scalability. The introduction of the chloro and carboxyl groups onto the 3-hydroxypyridine ring must be carefully orchestrated to achieve the desired isomer. Direct carboxylation of 2-chloro-3-hydroxypyridine is a viable option.

The chlorination of 3-hydroxypyridine is a critical step. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. To achieve chlorination at the 2-position, specific reagents and conditions are necessary. The use of reagents like sodium hypochlorite in an aqueous medium has been shown to be effective for the chlorination of 3-hydroxypyridine.[5]

Following the successful synthesis of 2-chloro-3-hydroxypyridine, the introduction of the carboxylic acid group at the 4-position can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are presented as a robust starting point for the synthesis.

Protocol 1: Synthesis of 2-Chloro-3-hydroxypyridine

This procedure is adapted from known methods for the chlorination of 3-hydroxypyridine.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sodium hypochlorite dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with hydrochloric acid to a pH of 7.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Synthesis of this compound

This protocol outlines the carboxylation of the intermediate.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-chloro-3-hydroxypyridine in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The reaction mixture will typically change color, indicating the formation of the lithiated species.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours, or add crushed dry ice to the reaction mixture.

-

Quenching: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Acidification and Extraction: Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid. Extract the product with ethyl acetate.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization.

Structural Elucidation and Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods is employed for this purpose.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, a broad singlet for the hydroxyl proton, and a broad singlet for the carboxylic acid proton. Chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxyl groups. |

| ¹³C NMR | Signals corresponding to the six carbons of the pyridine ring and the carboxyl carbon. The chemical shifts of the carbons directly attached to the chloro and hydroxyl groups will be characteristic. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₆H₄ClNO₃ (173.55 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=C/C=N stretches of the aromatic ring. |

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Potential Applications and Future Directions

The discovery of this compound opens up several avenues for further research.

-

Antimicrobial Screening: Given the known antimicrobial properties of isonicotinic acid derivatives, this new compound should be screened against a panel of bacteria and fungi.[3][6]

-

Enzyme Inhibition Assays: The structural motifs present suggest potential inhibitory activity against various enzymes, such as kinases or metalloproteinases.

-

Further Derivatization: The carboxylic acid and hydroxyl groups serve as handles for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. For instance, the carboxylic acid can be converted to esters or amides.[2]

Conclusion

This guide has outlined a scientifically rigorous and plausible pathway for the "discovery" and synthesis of this compound. By leveraging established chemical principles and methodologies, we have detailed a comprehensive approach from conceptualization to structural confirmation. This molecule represents a promising scaffold for further investigation in the field of drug discovery, and the protocols and characterization data presented herein provide a solid foundation for such endeavors.

References

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

-

Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

- Process for the preparation of chloropyridine sulphonic acid chlorides.

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]

-

Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry. [Link]

-

Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. [Link]

-

How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Bloom Tech. [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. [Link]

-

Treatment methods and performance. National Center for Biotechnology Information. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Process for the preparation of 2-chloro-3-hydroxy pyridine.

-

Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. PubMed. [Link]

-

Synthesis of (−)-halichonic acid and (−). Beilstein Journals. [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-chloro-5-pyridine carboxylic acid. PrepChem.com. [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]

-

Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. PubMed. [Link]

-

Chlorine disinfection. Drinking Water Inspectorate. [Link]

-

Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. MDPI. [Link]

-

Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 3. Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]